1,3-Dichloro-5,5-dimethylhydantoin
Overview
Description
1,3-Dichloro-5,5-dimethylhydantoin is an organic compound with the molecular formula C5H6Cl2N2O2. It is a white crystalline powder with a slight chlorine-like odor and is slightly soluble in water . This compound is widely used as a disinfectant, bleaching agent, and in various chemical synthesis processes .
Mechanism of Action
Target of Action
1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) is primarily used as a disinfectant and sterilizer . Its primary targets are various microorganisms, including bacteria, fungi, viruses, and algae . It acts on these organisms by disrupting their cellular functions, leading to their death .
Mode of Action
DCDMH is an effective oxidizing agent . It reacts with water or steam to produce toxic and corrosive fumes . These fumes, which include chlorine, interact with the cellular components of microorganisms, leading to their destruction .
Biochemical Pathways
It is known that the chlorine released by dcdmh can disrupt the cellular functions of microorganisms . This disruption can lead to the death of the microorganisms, effectively sterilizing the environment .
Pharmacokinetics
It is known that dcdmh is soluble in water at a concentration of 021% at 25 °C . This property is crucial for its use as a disinfectant in water systems .
Result of Action
The primary result of DCDMH action is the death of microorganisms, leading to a sterilized environment . This makes it an effective disinfectant in various applications, including water treatment, food preservation, and sanitation of medical and recreational facilities .
Action Environment
The efficacy and stability of DCDMH can be influenced by environmental factors. It is sensitive to exposure to light, air, and moisture, and reacts with water or steam to produce toxic and corrosive fumes . Its solubility in water enables its use in water systems, but it can also react with certain materials, such as ammonia salts and sulfides . Therefore, the specific environment in which DCDMH is used should be carefully considered to ensure its effectiveness and safety .
Biochemical Analysis
Biochemical Properties
1,3-Dichloro-5,5-dimethylhydantoin is used in the chlorination of cytosine base and in the synthesis of α-chloroacetophenones . It acts as an effective oxidizing agent for the oxidation of urazoles and bis-urazoles to their corresponding triazolinediones
Cellular Effects
It is known that exposure to high concentrations can result in dyspnea, haemophysis, and cyanosis
Molecular Mechanism
It is known to be a source of chlorine
Temporal Effects in Laboratory Settings
This compound is known to be moisture sensitive . It is stable under normal conditions but can react with combustible materials due to its strong oxidizing properties
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The LD50 oral in rabbit is 1520mg/kg
Preparation Methods
1,3-Dichloro-5,5-dimethylhydantoin can be synthesized through several methods:
Chlorination of 5,5-dimethylhydantoin: This method involves dissolving 5,5-dimethylhydantoin in water and then chlorinating it in the presence of a base such as sodium hydroxide or sodium carbonate.
Industrial Production: In industrial settings, the compound is produced by reacting 5,5-dimethylhydantoin with chlorine gas in the presence of a catalyst.
Chemical Reactions Analysis
1,3-Dichloro-5,5-dimethylhydantoin undergoes various chemical reactions, including:
Chlorination: It is used in the chlorination of cytosine base and the synthesis of α-chloroacetophenones.
Substitution: The compound can undergo substitution reactions, such as the selective halogenation for the synthesis of halo ketones.
Common reagents and conditions used in these reactions include silica gel as a catalyst, methanol as a solvent, and heating under reflux . Major products formed from these reactions include triazolinediones, α-chloroacetophenones, and halo ketones .
Scientific Research Applications
1,3-Dichloro-5,5-dimethylhydantoin has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin can be compared with other similar compounds such as:
1,3-Dibromo-5,5-dimethylhydantoin: This compound is similar in structure but contains bromine atoms instead of chlorine.
N-Chlorosuccinimide: This compound is another chlorinating agent used in organic synthesis.
N-Bromosuccinimide: Similar to N-Chlorosuccinimide, but contains bromine.
The uniqueness of this compound lies in its stability, high chlorine content, and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2O2/c1-5(2)3(10)8(6)4(11)9(5)7/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQGZUUPPQEDPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2O2 | |
Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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DSSTOX Substance ID |
DTXSID4024985 | |
Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
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Molecular Weight |
197.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-dichloro-5,5-dimethylhydantoin is a white powder with a weak chlorine odor. Conflagrates at 414 °F (turns brown). Chlorine gas evolves at temperatures > 410 °F. (NTP, 1992), Dry Powder, White powder with a chlorine-like odor; [NIOSH], White powder with a chlorine-like odor. | |
Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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URL | https://cameochemicals.noaa.gov/chemical/20153 | |
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Record name | 2,4-Imidazolidinedione, 1,3-dichloro-5,5-dimethyl- | |
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Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
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Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |
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Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
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Boiling Point |
Sublimes at 212 °F (NTP, 1992), 212 ° (sublimes) | |
Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |
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Flash Point |
346 °F (NIOSH, 2023), 346 °F | |
Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
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Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |
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Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
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Solubility |
Reaction (NTP, 1992), Solubility (at 25 °C): 12.5% in carbon tetrachloride, 14% in chloroform, 30% in methylene chloride, 32.0% in ethylene dichloride, 17% in sym-tetrachlorethane, 9.2% in benzene, In water, 0.5 g/L at 20 °C; 1.3 g/L at 40 °C., 0.2% | |
Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
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Density |
1.5 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.5 at 20 °C/20 °C, 1.5 | |
Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |
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Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
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Vapor Density |
6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.8 | |
Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |
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Vapor Pressure |
0.000024 [mmHg] | |
Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
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Color/Form |
Four-sided, pointed prisms from chloroform, White powder | |
CAS No. |
118-52-5 | |
Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
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URL | https://www.osha.gov/chemicaldata/145 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
270 °F (NTP, 1992), 132 °C, 270 °F | |
Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20153 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,3-DICHLORO-5,5-DIMETHYLHYDANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4373 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/145 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,3-Dichloro-5,5-dimethylhydantoin | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0193.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.